Tazobactam(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

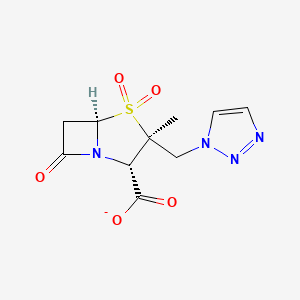

Tazobactam(1-) is a penicillinate anion that is the conjugate base of tazobactam, obtained by deprotonation of the carboxy group. It is a conjugate base of a tazobactam.

Aplicaciones Científicas De Investigación

Combination Therapies

Tazobactam is primarily used in combination therapies to broaden the spectrum of activity of other antibiotics:

- Piperacillin-Tazobactam : This combination is effective against a wide range of gram-positive and gram-negative bacteria, including anaerobes. It is commonly used for treating infections such as:

- Ceftolozane-Tazobactam : This newer combination has shown superior activity against multidrug-resistant gram-negative bacteria, particularly:

Efficacy in Clinical Trials

Several studies have demonstrated the efficacy of Tazobactam-containing regimens:

- A study comparing piperacillin-tazobactam with meropenem found that both had comparable clinical outcomes in treating serious infections, with piperacillin-tazobactam showing a potential advantage in certain cases .

- In trials involving ceftolozane-tazobactam, results indicated that this combination was non-inferior to traditional treatments for complicated urinary tract infections .

Pharmacokinetics and Safety Profile

Tazobactam is generally well tolerated when administered as part of combination therapy. Common adverse effects include gastrointestinal symptoms and skin reactions. Notably, the incidence of adverse events tends to be higher when Tazobactam is combined with aminoglycosides compared to monotherapy .

Case Studies and Research Findings

- Study on Continuous Infusion : A randomized control trial highlighted that continuous infusion of piperacillin-tazobactam significantly improved clinical outcomes in critically ill patients compared to intermittent dosing .

- Resistance Selection : Research indicated that the use of Tazobactam can influence resistance patterns in mixed bacterial populations, emphasizing the need for careful monitoring during therapy .

- In Vitro Studies : Various studies have shown that the addition of Tazobactam enhances the antibacterial activity of beta-lactams against resistant strains, demonstrating its critical role in combating antibiotic resistance .

Propiedades

Fórmula molecular |

C10H11N4O5S- |

|---|---|

Peso molecular |

299.29 g/mol |

Nombre IUPAC |

(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/p-1/t7-,8+,10+/m1/s1 |

Clave InChI |

LPQZKKCYTLCDGQ-WEDXCCLWSA-M |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3 |

SMILES isomérico |

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3 |

SMILES canónico |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.